2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
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Overview
Description
N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide is a chemical compound with the molecular formula C10H10N4O3S2. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide involves several steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The resulting 1,3,4-thiadiazole derivatives are then further reacted with hydrazonoyl chloride derivatives to obtain the final product .
Chemical Reactions Analysis
N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used as a starting material for the synthesis of various thiadiazole derivatives.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another precursor for thiadiazole synthesis. The uniqueness of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)benzamide lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
CAS No. |
55217-95-3 |
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Molecular Formula |
C10H10N4O3S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C10H10N4O3S2/c1-14-9(18-10(13-14)19(11,16)17)12-8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,16,17) |
InChI Key |
UVRKUVNSKMUATC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)C2=CC=CC=C2)SC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
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